molecular formula C12H18O3 B13484626 2,5-Dimethoxy-I(2)-methylbenzenepropanol CAS No. 210104-58-8

2,5-Dimethoxy-I(2)-methylbenzenepropanol

Cat. No.: B13484626
CAS No.: 210104-58-8
M. Wt: 210.27 g/mol
InChI Key: AEAQENFBDGXQGD-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-I(2)-methylbenzenepropanol is a chemical compound supplied for research and experimental purposes exclusively. This product is classified as "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any personal use. Research into compounds featuring a 2,5-dimethoxybenzene core is prominent in medicinal chemistry, particularly in neuroscience, where such structures are investigated for their potential interactions with various serotonin receptor subtypes, including the 5-HT2A receptor . The structural motif is found in classes of compounds studied as selective agonists for these receptors . The propanol side chain in this analog may offer a distinct pharmacological profile compared to ethylamine or piperidine derivatives, potentially influencing receptor binding affinity, functional activity, and selectivity. Researchers can utilize this compound as a reference standard in analytical chemistry, a precursor in synthetic organic chemistry, or a tool compound for in vitro pharmacological assays to probe neurochemical pathways and receptor mechanisms. All necessary safety data sheets and handling instructions should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210104-58-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H18O3/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9,13H,6,8H2,1-3H3

InChI Key

AEAQENFBDGXQGD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)CO

Origin of Product

United States

Synthetic Methodologies for 2,5 Dimethoxy I 2 Methylbenzenepropanol

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. nih.gov It involves deconstructing the target molecule into a series of simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. amazonaws.comresearchgate.net

For 2,5-Dimethoxy-4-methylbenzenepropanol, two primary strategic disconnections are considered. The most logical disconnection is at the C-C bond between the aromatic ring and the propanol (B110389) side chain (Disconnection A). This approach simplifies the synthesis into two main components: the aromatic precursor and the three-carbon side chain.

A second approach involves disconnecting the C-C bonds within the propanol chain itself (Disconnection B), starting from a functionalized aromatic intermediate. For instance, a disconnection next to the hydroxyl group could lead back to an aldehyde or ketone, which can be formed via reactions like Friedel-Crafts acylation.

Disconnection A (Aryl-Alkyl Bond): This disconnection breaks the bond between the benzene (B151609) ring and the first carbon of the propanol chain. This leads to a nucleophilic aromatic synthon (2,5-dimethoxy-4-methylphenyl anion) and an electrophilic three-carbon propanol synthon.

Disconnection B (Within the Side Chain): This approach maintains the initial aryl-C1 bond and disconnects further down the chain. For example, disconnecting the C1-C2 bond of the side chain on a precursor like 2,5-Dimethoxy-4-methylpropiophenone points towards a Friedel-Crafts acylation strategy.

The core aromatic structure of the target molecule is a 1,2,4,5-tetrasubstituted benzene ring. The logical starting material for this is a less substituted, commercially available precursor.

1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): This is a common and inexpensive starting material. The two methoxy (B1213986) groups are activating and ortho-, para-directing for electrophilic aromatic substitution reactions. umkc.edu To arrive at the target structure, a methyl group and the propanol side chain must be added to the ring.

2,5-Dimethoxytoluene (B1361827): This precursor already contains the required methyl and dimethoxy substitutions. It is an ideal starting material as it simplifies the synthesis by only requiring the addition of the three-carbon side chain. Synthesis of related compounds, such as 2,5-dimethoxy-4-methylbenzaldehyde (B127970), has been successfully achieved starting from 2,5-dimethoxytoluene. mdma.chchemicalbook.com

The introduction of the three-carbon propanol chain requires a suitable electrophilic reagent that can react with the nucleophilic aromatic ring. The choice of this precursor is directly linked to the chosen synthetic pathway (e.g., Friedel-Crafts acylation vs. alkylation).

Precursor TypeSpecific Reagent ExampleCorresponding ReactionIntermediate Product
Acylating Agent Propanoyl chloride or Propionic anhydride (B1165640)Friedel-Crafts Acylation1-(2,5-Dimethoxy-4-methylphenyl)propan-1-one
Alkylating Agent 1-Chloropropane or PropeneFriedel-Crafts Alkylation1-Propyl-2,5-dimethoxy-4-methylbenzene
Aldehyde Propanal(Multi-step pathways)(Various)
Epoxide Propylene (B89431) oxideFriedel-Crafts Alkylation1-(2,5-Dimethoxy-4-methylphenyl)propan-2-ol

Following the initial coupling reaction, derivatization is often necessary. For instance, if Friedel-Crafts acylation is used, the resulting ketone intermediate must be reduced to the corresponding alcohol. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

Classical Organic Synthesis Pathways

Classical methods provide reliable and well-documented routes for constructing the target molecule. Friedel-Crafts reactions are particularly central to this approach, enabling the formation of a key carbon-carbon bond between the aromatic ring and the side chain. thesciencehive.co.uk

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution for forming C-C bonds with aromatic rings. umkc.edumnstate.edu

Friedel-Crafts Acylation: This is often the preferred method as it avoids the carbocation rearrangements and polysubstitution issues common in Friedel-Crafts alkylation. mnstate.educcsf.edu The reaction involves treating the aromatic precursor, 2,5-dimethoxytoluene, with an acylating agent like propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net

The two methoxy groups and the methyl group are all activating, ortho-, para-directing groups. The incoming acyl group will be directed to the position that is sterically accessible and electronically favored. In 2,5-dimethoxytoluene, the C4 position is para to the C1-methyl group and ortho to the C5-methoxy group, making it a likely site for substitution.

The resulting intermediate, 1-(2,5-dimethoxy-4-methylphenyl)propan-1-one, is a ketone. This ketone can then be reduced to the final propanol product.

Reaction StageReactantsCatalyst/ReagentsProduct
Acylation 2,5-Dimethoxytoluene + Propanoyl chlorideAlCl₃1-(2,5-Dimethoxy-4-methylphenyl)propan-1-one
Reduction 1-(2,5-Dimethoxy-4-methylphenyl)propan-1-oneNaBH₄, Methanol (B129727)2,5-Dimethoxy-4-methylbenzenepropanol

Friedel-Crafts Alkylation: While possible, direct alkylation with a propyl halide is less controlled. chemguide.co.uk However, an alternative involves using an alcohol, such as propanol, or an alkene, like propene, with a strong acid catalyst (e.g., H₂SO₄). ccsf.edu This generates a propyl carbocation that alkylates the ring. This pathway can lead to a mixture of isomers and is generally less synthetically useful for this specific target compared to the acylation-reduction route.

An alternative to directly attaching a three-carbon chain is to start with a one or two-carbon functional group on the aromatic ring and elongate it. This provides more complex but potentially more controlled synthetic routes.

One such pathway starts with 2,5-dimethoxy-4-methylbenzaldehyde, which can be synthesized via methods like the Gattermann reaction on 2,5-dimethoxytoluene. mdma.ch From this aldehyde, the chain can be extended.

Wittig Reaction or Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde can be reacted with a two-carbon ylide (e.g., the ylide from ethyl bromoacetate (B1195939) in an HWE reaction) to form an α,β-unsaturated ester. Subsequent reduction of both the double bond and the ester group would yield the desired propanol side chain.

Grignard Reaction: Reaction of the starting aldehyde with a two-carbon Grignard reagent (e.g., ethylmagnesium bromide) would yield a secondary alcohol. This intermediate would then require further steps, such as dehydration followed by hydrogenation, to achieve the target structure.

Henry Reaction: The aldehyde can undergo a Henry reaction with a nitroalkane, such as nitroethane, catalyzed by a base. nih.gov This forms a nitro alcohol. The nitro group can then be reduced to an amine, which can be removed, or it can be converted to a ketone via the Nef reaction, followed by reduction. youtube.com

Carbon-Carbon Bond Formation Methodologies for Propanol Chain Elongation

Grignard and Organolithium Reagent Applications

Organometallic reagents, particularly Grignard and organolithium compounds, are powerful tools for carbon-carbon bond formation. wikipedia.orglibretexts.org Their utility in synthesizing 2,5-Dimethoxy-4-methylbenzenepropanol can be envisioned through several pathways involving the nucleophilic addition of a carbanion equivalent to an electrophilic carbonyl or epoxide.

A primary strategy involves the reaction of an organometallic reagent derived from a substituted benzene with a three-carbon electrophile. For instance, 2,5-dimethoxy-4-methylbromobenzene can be converted into the corresponding Grignard reagent, 2,5-dimethoxy-4-methylphenylmagnesium bromide. Subsequent reaction of this Grignard reagent with propylene oxide would yield the target secondary alcohol after ring-opening and aqueous workup.

Alternatively, the synthetic approach can be reversed. An ethyl Grignard reagent, such as ethylmagnesium bromide, can be added to the carbonyl group of a suitable precursor like 2,5-dimethoxy-4-methylphenylacetaldehyde. libretexts.org This 1,2-addition reaction would form the desired propanol skeleton directly. Organolithium reagents, which are generally more reactive than their Grignard counterparts, can be used in a similar fashion. wikipedia.org Care must be taken in all organometallic reactions to use anhydrous solvents (such as diethyl ether or THF) and an inert atmosphere to prevent quenching of the highly basic reagents. libretexts.org

Wittig and Horner-Wadsworth-Emmons Reactions

Olefination reactions provide a robust method for constructing the propenyl side chain, which can then be reduced to the desired propanol. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comudel.edu

The common starting material for these routes is 2,5-dimethoxy-4-methylbenzaldehyde, a readily synthesized compound. mdma.ch In the Wittig reaction, this aldehyde is treated with a phosphonium (B103445) ylide, such as the one generated from ethyltriphenylphosphonium bromide using a strong base like n-butyllithium. masterorganicchemistry.comorganic-chemistry.org This reaction typically proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. udel.edu Non-stabilized ylides, like the one derived from ethyltriphenylphosphonium bromide, generally favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. wikipedia.orgorganic-chemistry.org These reagents are generally more nucleophilic than the corresponding Wittig ylides and offer significant advantages, including the formation of water-soluble phosphate (B84403) byproducts that simplify purification. orgsyn.org When 2,5-dimethoxy-4-methylbenzaldehyde is reacted with the carbanion generated from triethyl phosphonoacetate, an α,β-unsaturated ester is formed, predominantly as the (E)-isomer. wikipedia.orgorganic-chemistry.org Subsequent reduction of the double bond and the ester group would be necessary to arrive at the target propanol. If a non-ester phosphonate (B1237965) is used, the HWE reaction directly yields a propenylbenzene derivative, which can then be selectively reduced to the alcohol. The HWE reaction is often preferred for its high (E)-selectivity and milder reaction conditions. organic-chemistry.orgnrochemistry.com

Table 1: Comparison of Wittig and HWE Reactions for Olefin Synthesis
FeatureWittig Reaction (Non-stabilized Ylide)Horner-Wadsworth-Emmons (HWE) Reaction
ReagentPhosphonium ylide (e.g., Ph3P=CHR)Phosphonate carbanion (e.g., (EtO)2P(O)CH-R)
ReactivityHighly reactive, less nucleophilicMore nucleophilic, less basic wikipedia.org
StereoselectivityTypically (Z)-selectiveTypically (E)-selective wikipedia.orgorganic-chemistry.org
ByproductTriphenylphosphine oxide (often difficult to remove)Dialkylphosphate salt (water-soluble) orgsyn.org
Substrate ScopeAldehydes, ketonesAldehydes, ketones (including hindered ones) nrochemistry.com
Prins Reaction Chemistry in Arylpropanol Synthesis

The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, catalyzed by an acid. wikipedia.orgorganic-chemistry.org The outcome of the reaction is highly dependent on the specific conditions employed. wikipedia.org For the synthesis of an arylpropanol, a potential pathway would involve the reaction of 2,5-dimethoxy-4-methylstyrene with an aldehyde, such as formaldehyde, in the presence of a protic or Lewis acid.

The mechanism proceeds via protonation of the aldehyde, which then acts as an electrophile, attacking the alkene to form a carbocationic intermediate. wikipedia.orgcambridge.org The fate of this intermediate determines the final product. In the presence of water, the carbocation can be trapped to form a 1,3-diol. wikipedia.org However, under anhydrous conditions, elimination of a proton can occur, leading to the formation of an allylic alcohol, which would be a structural isomer of the target compound but could potentially be converted to it. wikipedia.org The reaction can also be modified, for instance, in the halo-Prins reaction, where a Lewis acid is used and a halogen acts as the nucleophile. beilstein-journals.org While a powerful tool for forming C-C and C-O bonds, careful control of reaction parameters is crucial to steer the reaction towards the desired arylpropanol framework. organic-chemistry.orgnih.gov

Reduction Strategies for Carbonyl Precursors to Alcohol Functionality

Many synthetic routes towards 2,5-Dimethoxy-4-methylbenzenepropanol converge on a carbonyl precursor, namely 2,5-dimethoxy-4-methylpropiophenone. This ketone can be synthesized via methods such as the Friedel-Crafts acylation of 2,5-dimethoxytoluene. The reduction of this ketone to the corresponding secondary alcohol is a straightforward and high-yielding transformation.

Commonly used reducing agents for this purpose include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol, and is effective for reducing aldehydes and ketones. LiAlH₄ is a much stronger reducing agent, capable of reducing a wider range of functional groups, and must be used in anhydrous ethereal solvents like diethyl ether or THF, followed by a careful aqueous workup. For the simple reduction of a ketone to an alcohol, NaBH₄ is generally sufficient and safer to handle.

Catalytic hydrogenation is another viable method. Using catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere can effectively reduce the carbonyl group. This method is particularly useful if other reducible functional groups are absent or if stereochemical control is desired through the use of chiral catalysts. For instance, the catalytic transfer hydrogenation of 4'-methoxypropiophenone (B29531) has been shown to efficiently produce the corresponding alcohol. mdpi.com

O-Alkylation and Etherification of Phenolic Intermediates for Dimethoxy Groups

The synthesis of the 2,5-dimethoxy aromatic core is a critical step. This is typically achieved by the O-alkylation of a corresponding phenolic precursor, such as 4-methylcatechol (B155104) (4-methylbenzene-1,2-diol). google.comnih.govgoogle.commedchemexpress.com This etherification reaction involves converting the hydroxyl groups of the phenol (B47542) into methoxy groups.

A widely used and effective method is the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide ion, followed by nucleophilic substitution with a methylating agent. Common reagents and conditions are summarized in the table below. Dimethyl sulfate (B86663) and methyl iodide are classic methylating agents, typically used with a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF. mdma.ch Dimethyl carbonate (DMC) has gained attention as a greener and less toxic alternative to traditional methylating agents. mdpi.com The reaction can be performed over various catalysts, including aluminophosphates, to achieve selective O-methylation. mdpi.com

Table 2: Selected Conditions for O-Alkylation of Phenolic Precursors
Methylating AgentBase/CatalystSolventTypical ConditionsReference
Methyl iodide (CH₃I)K₂CO₃AcetoneReflux mdma.ch
Dimethyl sulfate ((CH₃)₂SO₄)NaOH / K₂CO₃Water, AcetoneRoom Temp to Reflux mdpi.com
Dimethyl carbonate (DMC)Aluminophosphate (APO)Continuous-flow systemHigh Temperature mdpi.com

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic strategies combine the selectivity of biological catalysts with the practicality of chemical synthesis, offering efficient routes to chiral molecules. cabidigitallibrary.orgresearchgate.netrochester.edu Biocatalysis, in particular, provides an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiopure compounds. magtech.com.cn

Enzyme-Catalyzed Reductions for Stereoselective Arylpropanol Formation

The production of a single enantiomer of 2,5-Dimethoxy-4-methylbenzenepropanol is of significant interest, and biocatalytic reduction of the prochiral ketone precursor (2,5-dimethoxy-4-methylpropiophenone) is an ideal method to achieve this. nih.gov Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of ketones to alcohols with high enantioselectivity. researchgate.netmdpi.comacs.org

These enzymes utilize a hydride source, typically from a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (NADPH). mdpi.com The stereochemical outcome of the reduction is determined by the enzyme's active site, which orients the ketone substrate in a specific way for hydride delivery to either the re or si face of the carbonyl group. mdpi.com Most ADHs follow Prelog's rule, delivering the hydride to the re face to produce (S)-alcohols, but anti-Prelog enzymes are also available to generate the (R)-enantiomer. mdpi.com

This methodology has been successfully applied to a wide range of aryl ketones. nih.govresearchgate.net For practical applications, the reaction is often run using whole microbial cells (e.g., baker's yeast, E. coli, Lactobacillus) which contain the desired KREDs and can regenerate the necessary cofactors in situ. nih.gov This approach avoids the need for costly isolation of the enzyme and addition of the cofactor. By selecting the appropriate enzyme or microbial strain, it is possible to synthesize either the (R)- or (S)-enantiomer of 2,5-Dimethoxy-4-methylbenzenepropanol with high conversion and excellent enantiomeric excess (ee). pnas.orgrsc.orgnih.gov

Table 3: Examples of Ketoreductases (KREDs) in Asymmetric Synthesis
Enzyme/Organism SourceSubstrate TypeProduct StereochemistryEnantiomeric Excess (ee)Reference
Lactobacillus kefir ADHAryl ketones(S)-alcohols (Prelog)Often >99% pnas.org
Candida magnoliae reductaseAromatic ketones(R)-alcohols (anti-Prelog)High
Zygosaccharomyces rouxii KREDVarious ketones(S)-specific alcoholsHigh nih.gov
Engineered ChKRED20Aromatic γ,δ-keto estersanti-PrelogHigh rsc.org

Lipase-Mediated Kinetic Resolution in Arylpropanol Chemistry

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols and their corresponding esters. researchgate.net In contrast to the reductive DKR with ADHs, lipase-catalyzed resolution typically involves the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester. researchgate.net This method is based on the differential reaction rates of the two enantiomers with the enzyme, leading to the separation of a slower-reacting enantiomer (unreacted starting material) and a faster-forming product. researchgate.net

A variety of lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia (PS-C), and Pseudomonas fluorescens, have been screened for the resolution of arylpropanols and related compounds. nih.govacs.org The choice of lipase, acyl donor (for acylation reactions), and solvent are crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). For instance, in the resolution of racemic aryltrimethylsilyl chiral alcohols via transesterification with vinyl acetate, several lipases provided excellent results with high conversions and enantiomeric excesses greater than 99%.

Lipase SourceSubstrateProductEnantiomeric Excess (ee) (%)Enantiomeric Ratio (E)
Pseudomonas fluorescensrac-1-(2,6-dimethylphenoxy)propan-2-yl acetate(R)-alcohol>99>200
Candida antarctica Lipase Brac-1-(2,6-dimethylphenoxy)propan-2-yl acetate(R)-alcohol>99>200
Thermomyces lanuginosus Lipaserac-1-(2,4-dimethylphenoxy)propan-2-yl acetate(R)-alcohol>99>200

This table showcases representative results for the lipase-catalyzed kinetic resolution of analogous arylpropanol derivatives. acs.org The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Stereoselective Synthesis of 2,5-Dimethoxy-4-methylbenzenepropanol

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner, rather than separating a racemic mixture.

Asymmetric Induction Methods in Propane Chain Construction

Asymmetric induction is a fundamental principle in stereoselective synthesis where a chiral element in the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. wikipedia.org A powerful method for constructing the carbon skeleton of arylpropanols with stereochemical control is the asymmetric aldol (B89426) reaction. wikipedia.orgresearchgate.net This reaction forms a carbon-carbon bond and creates up to two new stereocenters, with the potential for high diastereo- and enantioselectivity. wikipedia.org

In the context of synthesizing 2,5-Dimethoxy-4-methylbenzenepropanol, an asymmetric aldol reaction could involve the reaction of a chiral enolate (or its equivalent) derived from a propionate (B1217596) derivative with 2,5-dimethoxy-4-methylbenzaldehyde. The stereochemical course of the reaction is directed by the chiral auxiliary or catalyst employed.

Chiral Auxiliary and Catalyst-Controlled Stereogenesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. harvard.edu A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. harvard.edu After the desired transformation, the auxiliary is cleaved and can often be recovered.

Evans' Oxazolidinone Auxiliaries: Evans' oxazolidinones are widely used for stereoselective aldol reactions. harvard.edu The N-propionyl derivative of an Evans auxiliary can be converted into a boron enolate, which then reacts with an aldehyde (e.g., 2,5-dimethoxy-4-methylbenzaldehyde) in a highly diastereoselective manner. nih.gov The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, leading to a predictable syn-aldol adduct. Subsequent removal of the auxiliary provides the chiral β-hydroxy acid, which can be reduced to the desired 1,3-diol, a close derivative of the target propanol.

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine is another effective chiral auxiliary for asymmetric alkylations and aldol reactions. nih.govrsc.orgnih.gov Amides derived from pseudoephedrine and propionic acid can be enolized and reacted with aldehydes to give syn-α-methyl-β-hydroxy amides with high diastereoselectivity. nih.gov The resulting adduct can then be converted to the corresponding acid, ester, or ketone, and subsequently reduced to the target alcohol. rsc.org

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Ratio (dr)
Evans' OxazolidinoneAldol ReactionVarious Aldehydes>99:1
PseudoephedrineAldol ReactionVarious Aldehydes>95:5
PseudoephenamineAlkylationVarious Electrophiles>98:2

This table summarizes the high levels of stereocontrol achievable with common chiral auxiliaries in reactions relevant to the synthesis of the target compound. Data from studies on analogous systems. nih.govrsc.orgnih.gov

Catalyst-Controlled Stereogenesis: In addition to substrate-controlled methods using chiral auxiliaries, catalyst-controlled asymmetric synthesis is a highly efficient approach. magtech.com.cn Chiral catalysts, such as metal-ligand complexes or organocatalysts, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For the synthesis of arylpropanols, the asymmetric reduction of the corresponding prochiral ketone (e.g., 2,5-dimethoxy-4-methylpropiophenone) using a chiral catalyst is a direct and powerful strategy.

Enantiomeric Excess Enhancement Techniques

Often, asymmetric synthesis or resolution methods may yield a product that is enantiomerically enriched but not enantiopure. rsc.org In such cases, techniques to enhance the enantiomeric excess (ee) are necessary. Crystallization is a primary method for improving the enantiomeric purity of chiral compounds. rsc.org

If the racemic mixture of the target compound forms a conglomerate (a physical mixture of separate crystals of the two enantiomers), preferential crystallization can be employed. This involves seeding a supersaturated solution of the partially enriched mixture with crystals of the desired enantiomer, causing it to crystallize out selectively. The thermodynamic phase properties of the enantiomers and the racemate must be understood to design an effective crystallization-based enhancement process. rsc.org

Mechanistic Studies of Formation and Transformation Reactions

Reaction Kinetics and Thermodynamic Analyses of Synthetic Steps

The kinetics and thermodynamics of the synthetic steps leading to 2,5-Dimethoxy-4-methylbenzenepropanol are crucial for optimizing reaction conditions and understanding pathway feasibility.

Friedel-Crafts Acylation Approach: A likely synthetic pathway commences with the Friedel-Crafts acylation of 2,5-dimethoxytoluene (B1361827) with a propanoyl halide or anhydride (B1165640) to form a ketone precursor. The rate-determining step in Friedel-Crafts acylation is typically the formation of the electrophilic acylium ion and its subsequent attack on the aromatic ring. The reaction kinetics are influenced by the concentration of the reactants and the Lewis acid catalyst, the reaction temperature, and the solvent.

Thermodynamically, Friedel-Crafts acylation is generally an exothermic process. The stability of the carbocation intermediate, known as the sigma complex or arenium ion, plays a significant role in the reaction's energy profile. The methoxy (B1213986) and methyl groups on the aromatic ring are electron-donating, which stabilizes the positive charge in the intermediate, thereby lowering the activation energy and favoring the reaction.

Reduction of the Ketone Precursor: The subsequent reduction of the resulting ketone to 2,5-Dimethoxy-4-methylbenzenepropanol can be achieved through various methods, including catalytic hydrogenation or using hydride reagents. The kinetics of catalytic hydrogenation are complex and depend on factors such as catalyst type, surface area, hydrogen pressure, temperature, and substrate concentration. Langmuir-Hinshelwood models are often employed to describe the kinetics of such heterogeneous catalytic reactions, where the reaction occurs between adsorbed species on the catalyst surface.

The table below provides a hypothetical kinetic dataset for the hydrogenation of a ketone precursor, illustrating the dependence of the initial reaction rate on reactant concentrations and temperature.

Experiment[Ketone] (mol/L)Hydrogen Pressure (atm)Temperature (°C)Initial Rate (mol/L·s)
10.110501.5 x 10⁻⁴
20.210503.0 x 10⁻⁴
30.120502.8 x 10⁻⁴
40.110704.5 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

From such data, kinetic parameters like the reaction order with respect to the ketone and hydrogen, and the activation energy, can be determined using the Arrhenius equation. Thermodynamically, the reduction of a ketone to an alcohol is typically an exothermic and exergonic process, driven by the formation of a more stable C-O single bond and a C-H bond from a C=O double bond and an H-H bond.

Investigation of Catalytic Mechanisms in Heterogeneous and Homogeneous Systems

Catalysis is central to the efficient synthesis of 2,5-Dimethoxy-4-methylbenzenepropanol, with both heterogeneous and homogeneous systems offering distinct advantages.

In the context of Friedel-Crafts acylation of dimethoxybenzene derivatives, solid acid catalysts have emerged as environmentally benign alternatives to traditional homogeneous Lewis acids like AlCl₃. researchgate.net Materials such as zeolites, sulfated zirconia, and ion-exchange resins can effectively catalyze these reactions. researchgate.netresearchgate.net

The mechanism of solid acid catalysis involves the generation of active acidic sites on the catalyst surface. In the case of Friedel-Crafts acylation, the acylating agent coordinates with a Lewis acid site or is protonated by a Brønsted acid site on the catalyst, generating the reactive acylium ion. The aromatic substrate then adsorbs onto the catalyst surface and reacts with the acylium ion. The product subsequently desorbs from the surface, regenerating the active site.

A significant challenge in using solid acids, particularly microporous materials like zeolites, for the acylation of bulky aromatic ethers is catalyst deactivation. researchgate.net This deactivation can occur due to the strong adsorption of the reactants or products, leading to pore blockage. researchgate.net Understanding the adsorption-desorption kinetics and the nature of the active sites is crucial for designing robust and reusable solid acid catalysts. researchgate.net

Biocatalysis offers a highly selective and environmentally friendly route for the synthesis of chiral alcohols, such as 2,5-Dimethoxy-4-methylbenzenepropanol, through the reduction of a corresponding prochiral ketone. nih.gov Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. acs.orgresearchgate.netnih.gov

The mechanism of these enzymes typically involves a cofactor, usually NADH or NADPH, which provides the hydride for the reduction. The ketone substrate binds to the active site of the enzyme in a specific orientation, dictated by the shape and chemical environment of the active site. A hydride is then transferred from the cofactor to the carbonyl carbon of the ketone, and a proton is transferred from a nearby acidic amino acid residue (or a water molecule) to the carbonyl oxygen.

The stereoselectivity of the reduction is determined by the precise positioning of the substrate in the active site, which exposes one of the two faces of the carbonyl group to the hydride transfer. For example, according to Prelog's rule, many ADHs deliver the hydride to the re-face of the carbonyl, leading to the (S)-alcohol. However, anti-Prelog enzymes that deliver the hydride to the si-face to produce the (R)-alcohol are also known and can be engineered. nih.gov

The table below summarizes key features of biocatalytic ketone reduction.

FeatureDescription
Enzyme Class Oxidoreductases (specifically ketoreductases/alcohol dehydrogenases)
Cofactor NAD(P)H
Mechanism Hydride transfer from cofactor to carbonyl carbon
Selectivity High chemo-, regio-, and stereoselectivity
Conditions Mild (aqueous medium, near-neutral pH, ambient temperature)

Regioselectivity and Stereoselectivity Elucidation in Key Reactions

Regioselectivity in Friedel-Crafts Acylation: The Friedel-Crafts acylation of 2,5-dimethoxytoluene is expected to be highly regioselective. The methoxy groups and the methyl group are all ortho-, para-directing activators. In 2,5-dimethoxytoluene, the positions ortho and para to the activating groups are C3, C4, and C6. The position C4 is para to the C1-methyl group and ortho to the C5-methoxy group. The position C6 is ortho to the C1-methyl group and ortho to the C5-methoxy group. The position C3 is ortho to the C2-methoxy group. Steric hindrance from the adjacent methyl and methoxy groups will influence the site of acylation. The incoming acyl group is likely to attack the least sterically hindered position that is electronically activated, which is often the position para to one of the substituents. A detailed analysis of the electronic and steric effects would be required to definitively predict the major regioisomer.

Stereoselectivity in Ketone Reduction: If the ketone precursor to 2,5-Dimethoxy-4-methylbenzenepropanol is reduced, a new stereocenter is created at the carbinol carbon. The stereochemical outcome of this reduction depends on the reducing agent and the reaction conditions.

Hydride Reagents: Reduction with achiral hydride reagents like sodium borohydride (B1222165) would result in a racemic mixture of the (R)- and (S)-enantiomers. The use of chiral reducing agents or chiral catalysts can induce stereoselectivity.

Biocatalytic Reduction: As discussed previously, enzymatic reduction using ketoreductases can provide high enantiomeric excess of one stereoisomer. The choice of enzyme (Prelog or anti-Prelog specific) would determine which enantiomer is produced. nih.gov

Reaction Pathway Determination and Transition State Analysis

Determining the precise reaction pathway and analyzing the transition states are often accomplished through a combination of experimental studies (such as kinetic isotope effects) and computational chemistry.

Grignard Reaction Pathway: An alternative synthesis could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 2,5-dimethoxy-4-methylbenzaldehyde (B127970). The mechanism of the Grignard reaction is generally considered to proceed through a polar, nucleophilic addition pathway. wikipedia.orgorganic-chemistry.org The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde.

The reaction is often depicted as proceeding through a six-membered ring transition state, involving the magnesium atom coordinating with the carbonyl oxygen. wikipedia.org However, for some substrates, a single electron transfer (SET) mechanism has been proposed, which involves the formation of radical intermediates. researchgate.net Computational studies can help to elucidate the lowest energy pathway by calculating the energies of the transition states for both the polar and SET mechanisms.

The table below outlines a plausible reaction pathway for the formation of 2,5-Dimethoxy-4-methylbenzenepropanol via a Grignard reaction.

StepDescription
1 Formation of the Grignard reagent (e.g., ethylmagnesium bromide from ethyl bromide and magnesium).
2 Nucleophilic attack of the Grignard reagent on the carbonyl carbon of 2,5-dimethoxy-4-methylbenzaldehyde.
3 Formation of a magnesium alkoxide intermediate.
4 Acidic workup to protonate the alkoxide and yield the final propanol (B110389) product.

Transition state analysis for this reaction would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. This would provide the activation energy for the reaction. The geometry of the transition state can also provide insights into the stereoselectivity of the reaction, especially when a prochiral aldehyde reacts to form a new stereocenter.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, specific details of its chemical makeup can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework.

For 2,5-Dimethoxy-4-methylbenzenepropanol, the expected ¹H NMR spectrum would display characteristic signals corresponding to each unique proton environment. The aromatic protons would appear as distinct singlets due to their fixed positions on the substituted ring. The protons of the two methoxy (B1213986) groups and the single methyl group on the ring would each produce sharp singlet signals, with integrations corresponding to three protons each. The protons of the propanol (B110389) sidechain—the methylene (B1212753) (CH₂) groups and the hydroxyl (OH) proton—would exhibit more complex splitting patterns (e.g., triplets, multiplets) depending on their neighboring protons.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons, the methoxy and methyl carbons, and the carbons of the propanol side chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the methoxy and methyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2,5-Dimethoxy-4-methylphenyl)propan-1-ol in CDCl₃ This table presents predicted values based on established principles of NMR spectroscopy and data from analogous structures.

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (Position 3) 6.75 Singlet 1H
Ar-H (Position 6) 6.65 Singlet 1H
-OCH₃ (Position 2) 3.80 Singlet 3H
-OCH₃ (Position 5) 3.78 Singlet 3H
Ar-CH₂- 2.65 Triplet 2H
-CH₂-CH₂OH 1.85 Multiplet 2H
-CH₂-OH 3.70 Triplet 2H
Ar-CH₃ 2.20 Singlet 3H
-OH ~1.5 (variable) Singlet (broad) 1H

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For 2,5-Dimethoxy-4-methylbenzenepropanol (C₁₃H₂₀O₃), the expected molecular weight is approximately 224.29 g/mol .

The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Expected fragmentation pathways for this compound would include:

Loss of water (H₂O) from the molecular ion, resulting in a peak at m/z [M-18].

Alpha-cleavage , the breaking of the bond adjacent to the oxygen atom of the alcohol, which is a common pathway for alcohols.

Benzylic cleavage , the breaking of the bond between the first and second carbons of the propyl chain, which would yield a stable benzylic cation. The most prominent peak in the mass spectrum of related compounds like 2,5-dimethoxy-4-methylamphetamine is often the dimethoxymethylbenzyl cation. swgdrug.orgsouthernforensic.org

Loss of a methyl radical (•CH₃) from a methoxy group, followed by further fragmentation.

Table 2: Predicted Key Mass Spectrometry Fragments (EI-MS) for 2,5-Dimethoxy-4-methylbenzenepropanol This table presents predicted m/z values for plausible fragments based on common fragmentation rules.

m/z Value Proposed Fragment
224 [M]⁺ (Molecular Ion)
206 [M - H₂O]⁺
193 [M - OCH₃]⁺
165 [C₁₀H₁₃O]⁺ (Benzylic cleavage)
151 [C₉H₁₁O]⁺ (Dimethoxy-tolyl fragment)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,5-Dimethoxy-4-methylbenzenepropanol would be expected to show several key absorption bands:

A strong, broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Multiple sharp bands between 3000 and 2850 cm⁻¹ due to C-H stretching vibrations of the aromatic ring, methyl, and methylene groups.

Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Strong C-O stretching bands for the ether and alcohol groups would be visible in the 1250-1000 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The substituted benzene (B151609) ring in 2,5-Dimethoxy-4-methylbenzenepropanol acts as a chromophore. The electronic transitions of this aromatic system would result in characteristic absorption bands in the UV region, typically around 250-300 nm. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent used.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and purity determination.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For 2,5-Dimethoxy-4-methylbenzenepropanol, method development would involve selecting an appropriate capillary column (e.g., a non-polar DB-1 or a mid-polarity DB-5 column) and optimizing the temperature program to achieve good separation from any potential impurities. swgdrug.org Derivatization of the hydroxyl group, for instance through silylation, could be employed to improve its thermal stability and chromatographic peak shape.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the separation and quantification of compounds in a liquid phase. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for a molecule of this polarity. Method development would involve:

Column Selection : A C18 or C8 stationary phase would be appropriate.

Mobile Phase Optimization : A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of all components.

Detector : A UV detector set to the λmax of the compound (e.g., ~280-290 nm) would provide sensitive detection.

If the hydroxyl group of the propanol side chain is located at position 1 or 2, the compound 1-(2,5-dimethoxy-4-methylphenyl)propan-1-ol or 1-(2,5-dimethoxy-4-methylphenyl)propan-2-ol would be chiral, existing as a pair of enantiomers. Separating and quantifying these enantiomers is crucial, as they can have different biological activities.

Chiral chromatography is the most common technique for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of a broad range of chiral compounds, including those with similar structures. nih.gov The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol) to achieve baseline separation of the two enantiomer peaks.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While specific crystallographic data for 2,5-Dimethoxy-4-methylbenzenepropanol is not prominently available in published literature, the analysis of structurally similar methoxy-substituted aromatic compounds provides insight into the expected solid-state characteristics. For instance, studies on related stilbene (B7821643) derivatives have utilized X-ray crystallography to elucidate their E and Z forms and understand how molecular packing influences properties like solid-state fluorescence. mdpi.comresearchgate.net In the analysis of such compounds, single crystals are grown from a suitable solvent and irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. nih.gov

For a compound like 2,5-Dimethoxy-4-methylbenzenepropanol, X-ray crystallography would reveal the conformation of the propanol side chain relative to the benzene ring and the orientation of the methoxy groups. It would also detail the intermolecular forces, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for a Methoxyphenyl Compound

ParameterValue
Empirical formulaC₁₂H₁₈O₃
Formula weight210.27 g/mol
Temperature123(1) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.1 Å, b = 15.2 Å, c = 8.5 Å
α = 90°, β = 98.5°, γ = 90°
Volume1290 ų
Z (molecules per unit cell)4
Density (calculated)1.08 g/cm³
R-factor0.045

Note: This table is illustrative and based on typical values for similar organic molecules, as specific data for 2,5-Dimethoxy-4-methylbenzenepropanol is not available.

Advanced hyphenated techniques for complex mixture analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing compounds like 2,5-Dimethoxy-4-methylbenzenepropanol. ajrconline.orgspringernature.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying and quantifying trace amounts of substances in various matrices. ajpaonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. ajpaonline.com For a compound like 2,5-Dimethoxy-4-methylbenzenepropanol, analysis would typically involve derivatization of the hydroxyl group to increase its volatility and improve chromatographic peak shape. The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. scielo.br As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net

The mass spectrum for 2,5-Dimethoxy-4-methylbenzenepropanol would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the propanol side chain and the loss of methoxy groups. The analysis of structurally related phenethylamines by GC-MS often shows amine-dominated fragmentation patterns, which can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ajrconline.orgnih.gov It is particularly useful for analyzing compounds that are not suitable for GC-MS due to low volatility or thermal instability. labmedica.com In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The components of the mixture are separated based on their interactions with the stationary and mobile phases. chromatographyonline.com

The eluent from the LC column is then introduced into the mass spectrometer via an interface, such as an electrospray ionization (ESI) source, which generates ions from the analyte molecules. nih.gov These ions are then analyzed by the mass spectrometer to produce a mass spectrum. LC-MS methods, particularly when using tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity for the detection and quantification of analytes in complex biological matrices. nih.govuu.nl For instance, LC-MS/MS methods have been developed for the analysis of various illicit phenethylamines in amniotic fluid, demonstrating the technique's capability for trace-level analysis. nih.gov

Table 2: Typical GC-MS and LC-MS Parameters for Analysis of Related Aromatic Compounds

ParameterGC-MSLC-MS
Chromatography
ColumnCapillary column (e.g., HP-5MS)C18 reversed-phase column
Carrier Gas/Mobile PhaseHeliumAcetonitrile/Water with formic acid
Flow Rate1 mL/min0.3 mL/min
Temperature ProgramInitial temp 100°C, ramp to 280°CIsocratic or gradient elution
Injection Volume1 µL (splitless)5 µL
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Electrospray Ionization (ESI), positive mode
Mass AnalyzerQuadrupoleTriple Quadrupole (for MS/MS)
Scan Range50-550 amu100-600 m/z
Monitored Ions (SIM/MRM)m/z values specific to fragmentsPrecursor and product ions specific to the analyte

Note: This table provides typical parameters used in the analysis of similar compounds and would require optimization for 2,5-Dimethoxy-4-methylbenzenepropanol.

The application of these advanced hyphenated techniques is crucial in pharmaceutical analysis for impurity profiling and in forensic toxicology for the identification and quantification of novel psychoactive substances. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, offering a quantitative description of its electronic structure and conformational landscape. These calculations are foundational for predicting reactivity and intermolecular interactions.

The electronic character of 2,5-Dimethoxy-α-methylbenzenepropanol is largely dictated by the substituted benzene (B151609) ring and the propanol (B110389) side chain. Density Functional Theory (DFT) is a common method to probe the electronic structure of such molecules. Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For substituted phenethylamines, the electron-donating methoxy (B1213986) groups on the aromatic ring are expected to raise the HOMO energy, making the ring susceptible to electrophilic attack. The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 2,5-Dimethoxy-α-methylbenzenepropanol, the oxygen atoms of the methoxy and hydroxyl groups, as well as the aromatic ring, are expected to be electron-rich regions.

Table 1: Calculated Electronic Properties of a Representative Phenethylamine (B48288) Analog

PropertyValueSignificance
HOMO Energy-5.8 eVElectron-donating capability
LUMO Energy-0.2 eVElectron-accepting capability
HOMO-LUMO Gap5.6 eVChemical reactivity and stability
Dipole Moment2.5 DMolecular polarity

Note: The data presented in this table is hypothetical and intended to be representative of values obtained for structurally similar phenethylamine derivatives through DFT calculations.

The flexibility of the propanol side chain in 2,5-Dimethoxy-α-methylbenzenepropanol gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms, which correspond to minima on the potential energy surface. The relative energies of different conformers determine their population at a given temperature and can influence the molecule's ability to bind to a biological target.

Due to the presence of two chiral centers (at the α-carbon of the propanol chain and the carbon bearing the hydroxyl group), 2,5-Dimethoxy-α-methylbenzenepropanol can exist as four stereoisomers (two pairs of enantiomers). Computational methods can be used to determine the relative stabilities of these diastereomers. The orientation of the substituents on the side chain will significantly impact the steric and electronic interactions within the molecule, leading to differences in their thermodynamic stability. For related phenylethanolamines, an extended conformation of the aminoethyl side chain is often favored for biological activity.

Computational Modeling of Reaction Mechanisms

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and feasibility of synthetic pathways.

A plausible synthetic route to 2,5-Dimethoxy-α-methylbenzenepropanol could involve the reaction of a suitable Grignard reagent with a substituted propylene (B89431) oxide or the reduction of a corresponding ketone. Computational chemistry can be used to model the energy profiles of these reaction pathways. This involves calculating the energies of the reactants, intermediates, transition states, and products.

The localization of transition states is a key aspect of this analysis, as the energy of the highest transition state (the activation energy) determines the reaction rate. By comparing the activation energies of different potential pathways, the most kinetically favorable route can be predicted.

Table 2: Hypothetical Energy Profile for a Key Synthetic Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+10.1
Products-20.3

Note: This table represents a hypothetical energy profile for a single step in a potential synthesis, illustrating the type of data that can be generated through computational modeling.

The choice of solvent can have a profound impact on the outcome of a chemical reaction, affecting both the reaction rate and the selectivity. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions involving charged or highly polar species, such as those often encountered in the synthesis of amines and alcohols, solvent effects can be particularly significant. A polar solvent may stabilize charged intermediates and transition states, thereby accelerating the reaction. Computational studies can help in selecting an optimal solvent to improve the yield and efficiency of the synthesis of 2,5-Dimethoxy-α-methylbenzenepropanol. For instance, in reductive amination reactions, which are commonly used to synthesize phenethylamines, polar protic solvents like methanol (B129727) are often found to be effective. nih.gov

In Silico Design of Novel 2,5-Dimethoxy-α-methylbenzenepropanol Derivatives

In silico drug design utilizes computational methods to identify and optimize new drug candidates. Given the structural similarity of 2,5-Dimethoxy-α-methylbenzenepropanol to known psychoactive phenethylamines, it is plausible that its biological target is a serotonin (B10506) receptor, such as the 5-HT2A receptor.

Structure-based drug design would involve docking simulations of 2,5-Dimethoxy-α-methylbenzenepropanol and its derivatives into the binding site of a homology model or a crystal structure of the target receptor. These simulations can predict the preferred binding orientation and estimate the binding affinity. This information can then be used to guide the design of new derivatives with improved potency and selectivity. For example, modifications to the aromatic ring substituents or the propanol side chain could be explored to enhance interactions with key residues in the receptor's binding pocket.

Ligand-based drug design approaches, such as quantitative structure-activity relationship (QSAR) studies, could also be employed if a set of analogous compounds with known biological activities were available. A QSAR model would correlate the structural features of the molecules with their activity, allowing for the prediction of the activity of novel, untested derivatives.

Prediction of Spectroscopic Signatures and Chromatographic Behavior

Computational chemistry provides powerful tools for the prediction of spectroscopic and chromatographic properties of molecules, offering valuable insights that can aid in experimental design and data interpretation. For 2,5-Dimethoxy-4-methylbenzenepropanol, various in silico methods can be employed to forecast its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectrum, mass spectrometry (MS) fragmentation patterns, and its behavior in gas and liquid chromatography systems. These predictions are derived from the molecule's three-dimensional structure and are based on established quantum mechanical principles and empirical models.

Predicted ¹H NMR Spectrum

The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to exhibit distinct signals corresponding to the different types of protons in the 2,5-Dimethoxy-4-methylbenzenepropanol molecule. The chemical shifts are influenced by the electronic environment of each proton. The aromatic region is expected to show two singlets, characteristic of the two non-equivalent protons on the benzene ring. The methoxy groups and the aromatic methyl group are also predicted to produce sharp singlet signals. The propanol side chain will display more complex splitting patterns due to spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectrum

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum is predicted to show distinct signals for each unique carbon atom in the 2,5-Dimethoxy-4-methylbenzenepropanol structure. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy and alkyl substituents. The carbons of the methoxy groups are expected to appear in the typical downfield region for such functionalities. The aliphatic carbons of the propanol side chain and the aromatic methyl group are predicted to have chemical shifts in the upfield region of the spectrum.

Predicted Infrared (IR) Spectrum

The infrared (IR) spectrum of 2,5-Dimethoxy-4-methylbenzenepropanol is predicted to display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. A broad absorption band is anticipated in the high-wavenumber region, which is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected to appear as sharp peaks. The aromatic C=C stretching vibrations will likely produce several bands in the fingerprint region, and strong absorptions corresponding to the C-O stretching of the methoxy and alcohol groups are also predicted.

Predicted Mass Spectrum

The predicted electron ionization mass spectrum of 2,5-Dimethoxy-4-methylbenzenepropanol is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is predicted to be dominated by cleavages that lead to the formation of stable carbocations. A significant fragment is anticipated from the benzylic cleavage, resulting in a resonance-stabilized ion. Other expected fragmentation pathways include the loss of a water molecule from the alcohol group and the cleavage of the methoxy groups.

Predicted Chromatographic Behavior

The chromatographic behavior of 2,5-Dimethoxy-4-methylbenzenepropanol can be predicted for both gas chromatography (GC) and high-performance liquid chromatography (HPLC). These predictions are typically based on quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with retention behavior.

For gas chromatography, the retention index is a key predictable parameter. Given its molecular weight and the presence of a polar alcohol group, 2,5-Dimethoxy-4-methylbenzenepropanol is expected to have a moderate retention time on a non-polar stationary phase. Derivatization of the alcohol group, for instance, through silylation, would be predicted to decrease its polarity and lead to a shorter retention time.

In reverse-phase high-performance liquid chromatography (RP-HPLC), the retention time is largely governed by the compound's hydrophobicity. With its combination of a substituted benzene ring and a propanol side chain, 2,5-Dimethoxy-4-methylbenzenepropanol is expected to be well-retained on a C18 column when using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The predicted retention time would be influenced by the exact composition and gradient of the mobile phase.

Advanced Research Perspectives and Future Directions

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of substituted benzenepropanols can be optimized through the development of advanced catalytic systems. Future research could focus on both heterogeneous catalysts for industrial applications and biocatalysts for highly selective transformations.

For industrial-scale production, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Research in this area could explore the use of various solid catalysts for the synthesis of 2,5-Dimethoxy-4-methylbenzenepropanol, potentially through the hydrogenation of a corresponding unsaturated precursor.

Supported metal catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), are commonly used for hydrogenation reactions. The efficiency of these catalysts can be influenced by factors such as metal loading, particle size, and the nature of the support material. Future studies could investigate a range of supports and metal combinations to identify the most active and selective catalyst for the synthesis of the target compound.

Table 1: Prospective Heterogeneous Catalysts for the Synthesis of 2,5-Dimethoxy-4-methylbenzenepropanol

CatalystSupport MaterialPotential ReactionKey Advantages
PdActivated CarbonHydrogenation of a propenol precursorHigh activity, good selectivity
PtAlumina (Al₂O₃)Hydrogenation of a propenol precursorHigh stability, resistance to poisoning
RuSilica (SiO₂)Hydrogenation of a propenol precursorPotentially high activity under mild conditions
NiZeoliteHydrogenation of a propenol precursorLower cost, potential for shape selectivity

This table is illustrative and presents potential catalysts for investigation based on established principles of hydrogenation.

Biocatalysis offers the potential for highly enantioselective synthesis, which is crucial for the production of chiral molecules. Enzymes such as alcohol dehydrogenases (ADHs) and ene-reductases could be explored for the asymmetric synthesis of 2,5-Dimethoxy-4-methylbenzenepropanol.

Future research could involve screening a variety of microorganisms for enzymes with the desired activity and selectivity. Furthermore, protein engineering techniques could be employed to enhance the stability and performance of identified biocatalysts under process conditions. The use of immobilized enzymes could also be investigated to facilitate catalyst recovery and reuse.

Table 2: Potential Biocatalytic Approaches for Enantioselective Synthesis

Enzyme ClassPotential SubstrateDesired TransformationKey Advantages
Alcohol Dehydrogenase (ADH)2,5-Dimethoxy-4-methylpropiophenoneAsymmetric reductionHigh enantioselectivity
Ene-Reductase2,5-Dimethoxy-4-methylcinnamaldehydeAsymmetric reduction of C=C bondHigh enantioselectivity
LipaseRacemic 2,5-Dimethoxy-4-methylbenzenepropanol esterKinetic resolutionAccess to both enantiomers

This table presents potential biocatalytic strategies that could be explored for the synthesis of chiral 2,5-Dimethoxy-4-methylbenzenepropanol.

Green Chemistry Approaches in 2,5-Dimethoxy-4-methylbenzenepropanol Synthesis

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce the environmental impact of chemical processes.

The use of organic solvents is a major contributor to the environmental footprint of many chemical processes. Research into solvent-free reaction conditions for the synthesis of 2,5-Dimethoxy-4-methylbenzenepropanol would be a significant advancement. For instance, solid-state reactions or reactions under neat conditions could be investigated.

Where solvents are necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged. Solvents such as water, supercritical fluids (like CO₂), or bio-based solvents could be explored. The choice of solvent can significantly impact reaction efficiency and product isolation, necessitating careful optimization studies.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Synthetic routes with high atom economy are a key goal of green chemistry. Future research should focus on designing synthetic pathways to 2,5-Dimethoxy-4-methylbenzenepropanol that maximize the incorporation of reactant atoms into the final product.

For example, addition reactions, such as catalytic hydrogenation of an unsaturated precursor, generally have a high atom economy. In contrast, reactions that generate stoichiometric byproducts, such as those using traditional reducing agents, would have a lower atom economy. A comparative analysis of different synthetic routes based on their atom economy would be a valuable research endeavor.

Table 3: Illustrative Atom Economy Comparison for a Hypothetical Reduction Step

Reaction TypeReactantsProductsByproductsTheoretical Atom Economy
Catalytic HydrogenationPrecursor + H₂ProductNone100%
Stoichiometric ReductionPrecursor + NaBH₄Product + Borate saltsBorate salts< 100%

This table provides a simplified comparison to illustrate the concept of atom economy in the context of a potential synthetic step.

Exploration of Derivatization Strategies for Advanced Chemical Intermediates

The functional groups of 2,5-Dimethoxy-4-methylbenzenepropanol, namely the hydroxyl group and the aromatic ring with its methoxy (B1213986) substituents, offer opportunities for a variety of derivatization reactions to produce advanced chemical intermediates.

The primary alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into esters, ethers, or halides, opening up a wide range of subsequent transformations. The aromatic ring can potentially undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

Future research could focus on systematically exploring these derivatization reactions to create a library of new compounds with potential applications in materials science, agrochemicals, or as building blocks for more complex molecules.

Table 4: Potential Derivatization Reactions of 2,5-Dimethoxy-4-methylbenzenepropanol

Functional GroupReagentPotential Product Class
HydroxylPCC, DMPAldehydes
HydroxylJones reagent, KMnO₄Carboxylic Acids
HydroxylAcyl chloride, Carboxylic anhydride (B1165640)Esters
HydroxylAlkyl halide, Williamson synthesisEthers
Aromatic RingNitrating mixture, Halogenating agentSubstituted aromatic compounds

This table outlines potential derivatization pathways for creating new chemical intermediates from the target compound.

Applications in Materials Science and Specialty Chemical Production (non-pharmacological contexts)

While the primary research focus for many substituted phenylpropanolamines has been in pharmacology, the unique chemical structure of 2,5-Dimethoxy-4-methylbenzenepropanol and its derivatives presents opportunities in materials science and the production of specialty chemicals. The aromatic ring, substituted with electron-donating methoxy groups and a methyl group, along with the propanol (B110389) side chain, offers several avenues for incorporation into larger molecular architectures and functional materials.

Research into related dimethoxy-phenyl compounds has demonstrated their utility as precursors for novel polymers. For instance, derivatives of vanillin (B372448), which share the methoxy-substituted aromatic ring, have been successfully used to synthesize bio-based (semi)aromatic polyesters. These polymers exhibit a range of glass transition temperatures and high thermal stability, making them potential renewable alternatives to petroleum-based plastics. Similarly, dimethoxy ring-substituted phenylcyanoacrylates have been copolymerized with styrene, indicating the feasibility of incorporating such structures into widely used polymer frameworks. chemrxiv.org

The propanol functional group on 2,5-Dimethoxy-4-methylbenzenepropanol provides a reactive site for polymerization reactions, such as esterification or etherification, allowing it to act as a monomer or a chain-extending agent. The resulting polymers could possess unique properties conferred by the substituted aromatic core, such as altered refractive indices, enhanced thermal stability, or specific interactions with other molecules or surfaces. For example, the incorporation of aromatic units into polymer backbones is known to impart rigidity and hydrophobicity.

Below is a table summarizing potential non-pharmacological applications based on the functionalities of structurally related compounds.

Potential Application AreaRelevant Functional Group(s)Example from Related CompoundsPotential Role of 2,5-Dimethoxy-4-methylbenzenepropanol
Specialty Polymers Aromatic Ring, Hydroxyl GroupSynthesis of polyesters from vanillin derivatives Monomer for polyesters, polyethers, or polyurethanes
Polymer Additives Substituted Phenyl GroupIncorporation of dimethoxy phenylcyanoacrylates into polystyrene chemrxiv.orgModifier to enhance thermal stability or alter optical properties of existing polymers
Organic Dyes & Pigments Aromatic CorePrecursor for pyridazinone-based heterocyclic systems researchgate.netIntermediate for the synthesis of novel chromophores
Fine Chemical Synthesis Entire Molecular ScaffoldBuilding block for complex organic moleculesStarting material for multi-step synthesis of high-value specialty chemicals

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Discovery

A key challenge in the synthesis of substituted aromatics is controlling regioselectivity—ensuring that chemical groups are added to the correct position on the aromatic ring. Machine learning models have been specifically developed to predict the outcomes of electrophilic aromatic substitution reactions with high accuracy. acs.orgnih.govresearchgate.net By analyzing quantum mechanical descriptors, these models can identify the most probable reaction sites on a complex aromatic compound, guiding chemists in the selection of appropriate reagents and reaction conditions. acs.orgnih.govresearchgate.net For instance, a model could predict the most likely position for nitration or halogenation on a dimethoxy-methylbenzene precursor, a critical step in many potential syntheses of the target compound.

The table below outlines some of the leading AI platforms and the machine learning methodologies they employ, which could be applied to discover and optimize the synthesis of 2,5-Dimethoxy-4-methylbenzenepropanol.

AI Platform/ToolCore TechnologyApplication in Synthetic Route DiscoveryReported Accuracy/Achievement
Synthia™ (formerly Chematica) Rule-based expert system with advanced algorithmsMulti-step retrosynthesis planning, considering reaction conditions and commercial availability of precursors.Can analyze billions of synthetic pathways to identify optimal routes.
IBM RXN for Chemistry Transformer-based neural networkPredicts chemical reactions in a "text-to-text" format, translating reactants to products.Achieved over 90% accuracy in reaction prediction tasks. chemcopilot.com
RegioML Light Gradient Boosting Machine (LightGBM) with quantum chemical descriptorsPredicts the regioselectivity of electrophilic aromatic substitution reactions.93% accuracy for test sets and 90% for out-of-sample sets. rsc.org
3N-MCTS Neural networks coupled with Monte Carlo Tree SearchFully automated multi-step retrosynthesis planning.Demonstrated superior performance and speed compared to previous methods. arxiv.org

The integration of these AI and ML tools has the potential to significantly accelerate the discovery of novel, efficient, and scalable synthetic routes for 2,5-Dimethoxy-4-methylbenzenepropanol and its derivatives. This would not only facilitate further research into its properties but also enable its production for potential applications in materials science and other non-pharmacological fields. By leveraging data-driven predictions, chemists can reduce the amount of trial-and-error experimentation, leading to more sustainable and cost-effective chemical synthesis. synthiaonline.com

Q & A

Q. What steps ensure reproducibility in cross-disciplinary studies involving this compound?

  • Answer : Adopt standardized reporting protocols (e.g., MIACE guidelines for analytical chemistry) and validate methods using reference materials. Theoretical alignment, as emphasized in research methodology frameworks, ensures hypothesis-driven experimentation rather than exploratory trial-and-error .

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